2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile

Purity Specification Procurement Standard Quality Control

2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile (CAS 828263-23-6) is a gem-dichloro, methyl-substituted cyclopropyl acetonitrile derivative with the molecular formula C₆H₇Cl₂N and a molecular weight of 164.03 g/mol. It is primarily utilized as a versatile small-molecule scaffold or synthetic intermediate in organic and medicinal chemistry research.

Molecular Formula C6H7Cl2N
Molecular Weight 164.03
CAS No. 828263-23-6
Cat. No. B2804418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile
CAS828263-23-6
Molecular FormulaC6H7Cl2N
Molecular Weight164.03
Structural Identifiers
SMILESCC1(CC1(Cl)Cl)CC#N
InChIInChI=1S/C6H7Cl2N/c1-5(2-3-9)4-6(5,7)8/h2,4H2,1H3
InChIKeyGYGHQWOTMDJLEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile (CAS 828263-23-6): Core Identifiers and Procurement Specifications


2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile (CAS 828263-23-6) is a gem-dichloro, methyl-substituted cyclopropyl acetonitrile derivative with the molecular formula C₆H₇Cl₂N and a molecular weight of 164.03 g/mol . It is primarily utilized as a versatile small-molecule scaffold or synthetic intermediate in organic and medicinal chemistry research . As supplied by major vendors, the compound is typically available as a liquid with a purity of 95% or higher .

Scaffold
Gem-dichloro, methyl-substituted cyclopropyl acetonitrile
Use Context
Versatile synthetic intermediate for organic and medicinal chemistry
Supply Format
Liquid, minimum purity 95%, supports reproducible synthetic steps

Why a Non-Chlorinated or Unsubstituted Cyclopropyl Acetonitrile Cannot Substitute for 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile


Simple substitution of 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile with a generic cyclopropyl acetonitrile (CAS 6542-60-5) or a 2-(1-methylcyclopropyl)acetonitrile (CAS 1057002-82-0) fails due to the unique, non-interchangeable steric and electronic properties conferred by the gem-dichloro and methyl substituents on the cyclopropane ring. The presence of the two chlorine atoms introduces a distinct electrophilic character and potential for specific reactivity pathways—such as nucleophilic substitution or ring-opening reactions—that are entirely absent in the non-halogenated analogs [1]. This structural differentiation is critical in applications where the halogen atoms are required for downstream transformations, biological target engagement (e.g., as a pharmacophore), or for modulating physicochemical properties like lipophilicity and metabolic stability .

Target Compound
Contains gem-dichloro and methyl groups that introduce electrophilicity and specific steric constraints.
Non-Halogenated Analog
Lacks chlorine atoms; electrophilic reactivity pathways (nucleophilic substitution, ring-opening) are absent.
Target Compound
Physicochemical profile (elevated lipophilicity, higher molecular weight) shaped by dichloro substitution.
Unsubstituted Analog
May shift lipophilicity and metabolic stability trends; cannot replicate halogen-dependent target engagement.
Target Compound
Requires cold storage (4°C) due to potential hydrolytic/thermal sensitivity of the gem-dichloro group.
Ambient-Stable Analog
Handling and stability profiles differ; long-term storage behavior may not translate.

Quantitative Differentiation of 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile from Key Analogs


Purity and Specification: 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile vs. Unsubstituted Cyclopropyl Acetonitrile

The target compound, 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile, is consistently offered at a minimum purity of 95% across multiple reputable vendors . In comparison, the non-halogenated analog, cyclopropyl acetonitrile (CAS 6542-60-5), is available at a slightly higher standard purity of 97% from a major supplier . While this represents a 2% absolute difference, the procurement of the dichloro compound at 95% purity is critical for research where the presence of specific impurities (e.g., non-chlorinated precursor) could confound synthetic outcomes or biological assays.

Purity & Spec
Cross-study comparable
95% (Target) vs 97% (Unsubst. analog)
Lower purity may alter impurity profile; substitution not recommended without assessment.
Impurity profile differs; influences synthetic and assay outcomes.
Purity Specification Procurement Standard Quality Control

Molecular Weight and Lipophilicity: Differentiating 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile from the Non-Chlorinated Analog

The substitution of two hydrogen atoms with two chlorine atoms results in a significant increase in molecular weight from 95.14 g/mol for the non-chlorinated analog 2-(1-methylcyclopropyl)acetonitrile to 164.03 g/mol for the target compound . This 68.89 g/mol increase (a 72% relative increase) is accompanied by a calculated LogP of 2.48 for the dichloro compound , indicative of increased lipophilicity. The non-chlorinated analog's LogP is not specified but is expected to be considerably lower. This difference is crucial for applications where membrane permeability or target binding in a hydrophobic pocket is a key design consideration.

MW & Lipophilicity
Class-level inference
164.03 g/mol, LogP 2.48 (Target) vs 95.14 g/mol (Analog)
Higher MW and lipophilicity affect membrane permeability and hydrophobic target binding.
Calculated properties; direct LogP comparison not available for analog.
Physicochemical Properties Lipophilicity Drug Design

Storage and Handling: Differentiating 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile from its Non-Halogenated Analog

The target compound is specified to be stored at 4°C , a common condition for halogenated small molecules to prevent degradation. In contrast, the non-halogenated analog, cyclopropyl acetonitrile (CAS 6542-60-5), is stable at ambient temperature . This storage requirement for the dichloro compound is a direct consequence of its chemical structure, where the gem-dichloro group may increase susceptibility to hydrolysis or thermal decomposition. Substituting the dichloro compound with the ambient-stable analog in a long-term study or reaction sequence without accounting for this difference could lead to unexpected degradation and experimental failure.

Storage Condition
Cross-study comparable
4°C (Target) vs Ambient (Analog)
Cold storage required to prevent degradation; affects handling logistics and long-term studies.
Halogenated analog may be more susceptible to hydrolysis.
Storage Conditions Stability Laboratory Handling

Application Scenarios Where 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile is the Scientifically Preferred Choice


Medicinal Chemistry: Synthesis of Halogenated Cyclopropane-Containing Pharmacophores

The compound serves as a key intermediate for introducing a sterically constrained, lipophilic, and electrophilic cyclopropane motif into drug candidates. Its unique 2,2-dichloro-1-methylcyclopropyl group can be leveraged for structure-activity relationship (SAR) studies aimed at enhancing target binding, improving metabolic stability, and modulating physicochemical properties (as indicated by its calculated LogP of 2.48) . The compound is not replaceable by non-halogenated cyclopropyl acetonitriles in these contexts due to the distinct electronic and steric effects of the chlorine atoms [1].

Agrochemical Research: Development of Novel Fungicides or Pesticides

Given the established role of dichlorocyclopropanes as a structural class in fungicidal activity , this compound is a valuable building block for designing next-generation crop protection agents. The gem-dichloro motif may act as a bioisostere or contribute to an indirect mode of action. Its procurement at 95% purity is sufficient for initial screening and lead optimization programs where this specific substitution pattern is hypothesized to improve efficacy or selectivity [1].

Organic Synthesis Methodology: Development of Novel Cyclopropane Functionalization Reactions

The compound's reactivity, particularly the potential for nucleophilic substitution or ring-opening at the gem-dichloro center, makes it a suitable substrate for developing and optimizing new synthetic methods . Researchers focusing on the selective transformation of halogenated cyclopropanes will require this specific scaffold, as non-halogenated analogs (e.g., cyclopropyl acetonitrile) lack the necessary electrophilic sites and will follow entirely different reaction pathways [1].

Chemical Biology: Probing Protein-Ligand Interactions with Halogenated Probes

The increased lipophilicity and potential for halogen bonding due to the dichloro substituents make this compound a useful chemical probe for studying protein-ligand interactions. It can be employed in fragment-based drug discovery or as a tool to map hydrophobic and halogen-binding pockets within biological targets . The requirement for cold storage (4°C) must be strictly observed to maintain compound integrity for reproducible biophysical and biochemical assays.

Application
Selection Property
Validation Focus
Medicinal chemistry (halogenated pharmacophores)
Halogenated cyclopropane scaffold with predicted lipophilicity
SAR studies, target binding, metabolic stability modulation
Agrochemical lead discovery (fungicides)
Dichlorocyclopropane motif as potential pharmacophore
Efficacy screening, selectivity optimization in crop protection models
Synthetic methodology development
Electrophilic gem-dichloro center for selective transformations
Nucleophilic substitution, ring-opening reaction scope
Chemical biology probes (protein-ligand interactions)
Halogen bonding capability and increased lipophilicity
Cold-chain integrity, fragment-based screening, binding pocket mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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